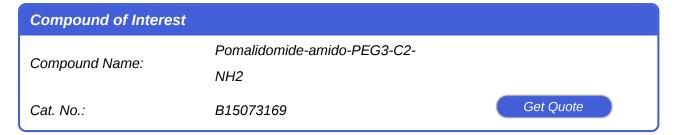


Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide for Drug Development Professionals

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An In-depth Overview of a Key E3 Ligase Ligand for Targeted Protein Degradation

Pomalidomide-amido-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, its mechanism of action in recruiting the Cereblon (CRBN) E3 ligase, and general methodologies for its incorporation into PROTAC constructs.

Core Chemical Properties

Pomalidomide-amido-PEG3-C2-NH2 is a functionalized derivative of pomalidomide, designed with a terminal amine group for conjugation to a target protein ligand via a polyethylene glycol (PEG) linker. The key physicochemical properties are summarized below.



Property	Value
Molecular Formula	C22H28N4O8[1]
Molecular Weight	476.48 g/mol [1]
CAS Number	2328070-52-4[1]
Appearance	Off-white to light yellow solid[1]
Purity	Typically ≥98% or ≥99.55% as reported by suppliers[1]
Solubility	Soluble in DMSO (e.g., 100 mg/mL with sonication)[1][2]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month[1]
SMILES	O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O) =O)=C1C2=O)CCOCCOCCOCN[1]
Computational Data	TPSA: 166.36, LogP: -0.5751, H-Bond Acceptors: 9, H-Bond Donors: 3, Rotatable Bonds: 13

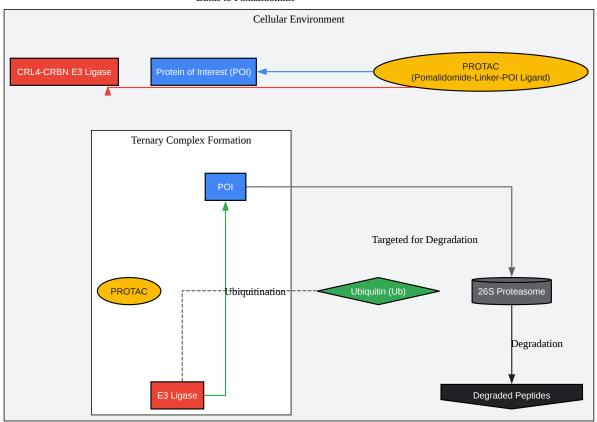
Role in Targeted Protein Degradation

Pomalidomide-amido-PEG3-C2-NH2 serves as a critical component in the design of PROTACs, a novel class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[3] The pomalidomide moiety of this molecule specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5]

By incorporating **Pomalidomide-amido-PEG3-C2-NH2** into a PROTAC, which also includes a ligand for a target protein of interest (POI), a ternary complex is formed between the POI, the PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7] The PEG linker in **Pomalidomide-amido-PEG3-C2-NH2** provides the necessary spacing and flexibility to facilitate the formation of a stable and productive ternary complex.[8]



Binds to Pomalidomide



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Figure 1: General mechanism of action for a PROTAC utilizing a pomalidomide-based E3 ligase ligand.

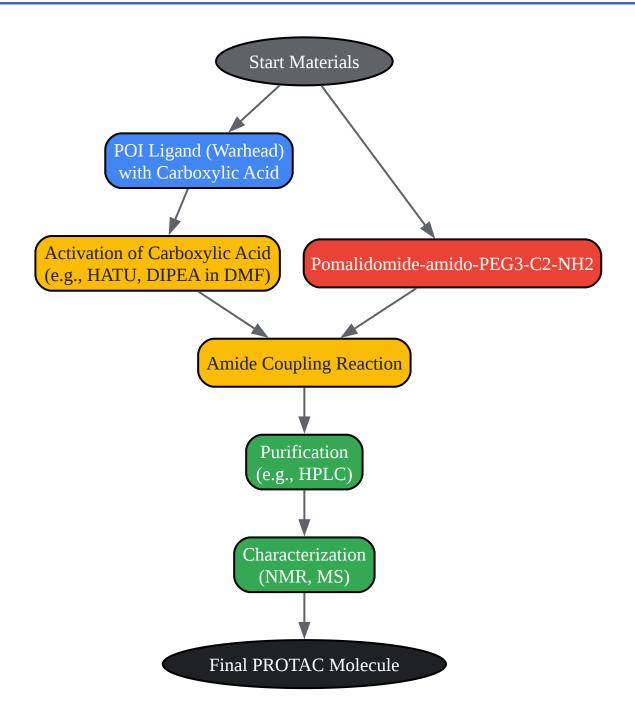
Experimental Protocols

While specific synthesis protocols for **Pomalidomide-amido-PEG3-C2-NH2** are proprietary to chemical suppliers, a general synthetic strategy for creating a PROTAC using this linker involves standard bioconjugation techniques. The terminal primary amine of **Pomalidomide-amido-PEG3-C2-NH2** allows for its covalent attachment to a warhead (a ligand for the protein of interest) that has a compatible functional group, such as an activated carboxylic acid.

General Protocol for PROTAC Synthesis via Amide Bond Formation:

- Activation of Warhead Carboxylic Acid: The carboxylic acid on the POI ligand (warhead) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- Coupling Reaction: **Pomalidomide-amido-PEG3-C2-NH2** is added to the activated warhead solution. The reaction is typically stirred at room temperature in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous
 work-up to remove excess reagents and water-soluble byproducts. The crude product is then
 purified, most commonly by flash column chromatography on silica gel or by preparative
 high-performance liquid chromatography (HPLC).
- Characterization: The final PROTAC product is characterized to confirm its identity and purity using methods such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.





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Figure 2: A generalized workflow for the synthesis of a PROTAC via amide bond formation.

In conclusion, **Pomalidomide-amido-PEG3-C2-NH2** is a valuable and widely used building block in the field of targeted protein degradation. Its well-defined chemical properties and its ability to effectively recruit the CRBN E3 ligase make it a crucial tool for researchers and scientists in the development of novel PROTAC-based therapeutics.



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